Pyridine, 2-[[1-[4-(methylsulfonyl)phenyl]ethyl]sulfinyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[1-[4-(methylsulfonyl)phenyl]ethyl]sulfinyl]-, 1-oxide: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a sulfinyl group and a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[[1-[4-(methylsulfonyl)phenyl]ethyl]sulfinyl]-, 1-oxide typically involves multiple steps. One common method includes the nucleophilic substitution of pyridine derivatives. The reaction conditions often require the presence of electron-withdrawing groups and reactive nucleophiles to facilitate the substitution at specific positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine derivatives can undergo oxidation reactions to form pyridine N-oxides.
Reduction: Reduction reactions can convert pyridine N-oxides back to pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Zinc, acetic acid.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine can yield pyridine N-oxide, while reduction can revert it to pyridine .
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 2-[[1-[4-(methylsulfonyl)phenyl]ethyl]sulfinyl]-, 1-oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology and Medicine: It has been studied for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of Pyridine, 2-[[1-[4-(methylsulfonyl)phenyl]ethyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets. For example, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The sulfinyl and methylsulfonyl groups play a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
- Pyridine, 4-phenyl-
- Pyridine, 4-ethyl-, 1-oxide
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness: Pyridine, 2-[[1-[4-(methylsulfonyl)phenyl]ethyl]sulfinyl]-, 1-oxide is unique due to the presence of both sulfinyl and methylsulfonyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting specific enzymes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62382-17-6 |
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Molecular Formula |
C14H15NO4S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[1-(4-methylsulfonylphenyl)ethylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO4S2/c1-11(20(17)14-5-3-4-10-15(14)16)12-6-8-13(9-7-12)21(2,18)19/h3-11H,1-2H3 |
InChI Key |
ORAZUTXBBXEZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)S(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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